N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide
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Overview
Description
N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide is an organic compound with the molecular formula C15H10N2O2S It belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities
Preparation Methods
The synthesis of N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide typically involves the cyclization of anthranilic acid derivatives. One common method starts with the reaction of anthranilic acid or its esters with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired benzothiazinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzamide moiety allows for nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds.
Medicine: Research has shown its potential as an anti-inflammatory and analgesic agent.
Industry: It can be used in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide involves its interaction with biological targets through hydrogen bonding and π-π interactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit human leukocyte elastase, a serine protease involved in inflammatory processes .
Comparison with Similar Compounds
N-(4-oxo-4H-3,1-benzothiazin-2-yl)benzamide can be compared with other benzothiazine derivatives such as:
2-Amino-4H-3,1-benzothiazin-4-ones: These compounds also exhibit biological activities but differ in their substitution patterns and specific targets.
4H-3,1-Benzoxazin-4-ones: These are oxygen analogs of benzothiazinones and have similar structural features but different reactivity and biological properties.
Quinazolinones: These compounds share a similar core structure but contain nitrogen atoms in place of sulfur, leading to different pharmacological profiles.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in the heterocyclic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10N2O2S |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
N-(4-oxo-3,1-benzothiazin-2-yl)benzamide |
InChI |
InChI=1S/C15H10N2O2S/c18-13(10-6-2-1-3-7-10)17-15-16-12-9-5-4-8-11(12)14(19)20-15/h1-9H,(H,16,17,18) |
InChI Key |
PYYJAZBGJGONRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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